Fmoc-beta-Ala-Lys(Boc)-OH

Peptide Synthesis Quality Control Impurity Profiling

Fmoc-β-Ala-Lys(Boc)-OH (CAS 1998700-95-0) is a pre-formed, orthogonally protected dipeptide for Fmoc-SPPS. It delivers the β-alanine spacer and N⁶-Boc-protected lysine branch point in ONE coupling step—saving ~30–60 min per peptide vs sequential coupling. The Fmoc group remains intact for chain extension while the Boc-protected Lys ε-NH₂ survives multiple Fmoc deprotection cycles, critical for branched/cyclic peptides, PNA conjugates, and site-specific cargo attachment. Also serves as an HPLC impurity reference standard for Fmoc-Lys(Boc)-OH QC. ≥98% purity.

Molecular Formula C29H37N3O7
Molecular Weight 539.6 g/mol
Cat. No. B12069875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-Ala-Lys(Boc)-OH
Molecular FormulaC29H37N3O7
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C29H37N3O7/c1-29(2,3)39-28(37)30-16-9-8-14-24(26(34)35)32-25(33)15-17-31-27(36)38-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,37)(H,31,36)(H,32,33)(H,34,35)
InChIKeySOMDAVGQXPGHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-beta-Ala-Lys(Boc)-OH: Orthogonally Protected Dipeptide Building Block for Fmoc-SPPS


Fmoc-β-Ala-Lys(Boc)-OH (CAS 1998700-95-0, MW 539.62, C₂₉H₃₇N₃O₇) is a pre-formed, orthogonally protected dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It incorporates an N-terminal Fmoc-protected β-alanine residue amide-bonded to an N⁶-Boc-protected L-lysine with a free C-terminal carboxyl group, functioning as a single synthetic unit rather than requiring sequential coupling of Fmoc-β-Ala-OH and Fmoc-Lys(Boc)-OH . The compound is classified as a pseudo-amino acid reagent and is employed where a β-alanine spacer adjacent to a lysine branching point is required in a single coupling step, reducing cycle time and eliminating the need for intermediate Fmoc deprotection between spacer and branching residue .

Why Fmoc-beta-Ala-Lys(Boc)-OH Cannot Be Substituted by Sequential Coupling of Fmoc-β-Ala-OH and Fmoc-Lys(Boc)-OH


Attempting to replace Fmoc-β-Ala-Lys(Boc)-OH with sequential individual couplings of Fmoc-β-Ala-OH followed by Fmoc-Lys(Boc)-OH introduces two distinct failure modes. First, each additional coupling-deprotection cycle adds approximately 30–60 minutes to total synthesis time per peptide and cumulatively reduces crude purity through incomplete coupling and epimerization at each step [1]. Second, the Fmoc-β-Ala-OH monomer lacks a side-chain functional group for orthogonal protection; once coupled, its N-terminus must be Fmoc-deprotected prior to the next coupling, eliminating any possibility of selective downstream modification at the β-alanine terminus until the entire peptide is assembled [2]. In contrast, the pre-formed Fmoc-β-Ala-Lys(Boc)-OH building block delivers both the β-alanine spacer and the orthogonally Boc-protected lysine branch point in a single coupling, preserving the Fmoc group on β-alanine for subsequent chain extension while the Boc group on Lys ε-NH₂ remains intact through multiple Fmoc deprotection cycles . This architectural difference is non-trivial for branched peptides, cyclic peptides, and peptide conjugates where the lysine side chain must be selectively deprotected for orthogonal modification after chain assembly [3].

Quantitative Differentiation Evidence: Fmoc-beta-Ala-Lys(Boc)-OH vs. Closest Analogs and In-Class Alternatives


Fmoc-β-Ala-Lys(Boc)-OH as a Controlled Impurity in Fmoc-Lys(Boc)-OH: Purity Specification Comparison

Fmoc-β-Ala-Lys(Boc)-OH is explicitly listed and quantified as Impurity III in the quality specifications of Fmoc-Lys(Boc)-OH, the most widely used Fmoc-protected lysine building block [1]. Premium-grade Fmoc-Lys(Boc)-OH (Novabiochem® specification) limits this impurity to ≤0.1% (a/a) by HPLC, along with Fmoc-β-Ala-OH and Fmoc-Lys(Boc)-Lys(Boc)-OH each at ≤0.1% [2]. A Chinese patent application (CN202210404969) specifically identifies Fmoc-β-Ala-Lys(Boc)-OH as Impurity III requiring chromatographic separation from the Fmoc-Lys(Boc)-OH main peak using a C18 column with TFA/acetonitrile gradient at 265 nm detection [3]. This creates a paradoxical procurement reality: the target compound is simultaneously a contaminant to be minimized when purchasing Fmoc-Lys(Boc)-OH, and a premium building block to be purchased at high purity (≥98%) when the β-Ala-Lys dipeptide motif is required pre-assembled .

Peptide Synthesis Quality Control Impurity Profiling

Orthogonal Protection Strategy: Fmoc-β-Ala-Lys(Boc)-OH vs. Fmoc-β-Ala-Lys(Alloc)-OH and Fmoc-β-Ala-Lys(Dde)-OH

The Fmoc/Boc orthogonal pair in Fmoc-β-Ala-Lys(Boc)-OH offers distinct deprotection orthogonality compared to alternative lysine side-chain protections. The Boc group is stable to the basic conditions of iterative Fmoc removal (20% piperidine in DMF, pKa ~11.1) and is cleaved concomitantly with resin cleavage and global side-chain deprotection using TFA (typically 90–95% TFA with scavengers) [1]. In contrast, Fmoc-β-Ala-Lys(Alloc)-OH requires a separate Pd(PPh₃)₄/phenylsilane treatment step for Alloc removal prior to TFA cleavage, adding reagent cost and an additional manual synthesis interruption [2]. Fmoc-β-Ala-Lys(Dde)-OH or Fmoc-β-Ala-Lys(ivDde)-OH variants require 2% hydrazine in DMF for Dde removal, which is incompatible with Fmoc deprotection monitoring because hydrazine adducts absorb at similar UV wavelengths . The Boc strategy thus simplifies the workflow for non-orthogonal deprotection scenarios where lysine side-chain functionality is only required after chain assembly.

Orthogonal Protection Branched Peptides Cyclic Peptides

β-Alanine Spacer Architecture: Fmoc-β-Ala-Lys(Boc)-OH vs. Fmoc-Ahx-OH and Fmoc-β-Ala-OH Monomer Coupling

The β-alanine spacer in Fmoc-β-Ala-Lys(Boc)-OH provides a defined 3-atom backbone extension (N-Cβ-Cα-C=O) with distinct conformational properties compared to the 6-carbon alkyl chain of Ahx (aminohexanoic acid) spacers or PEG-based linkers [1]. In a comparative guide, Ahx spacers are described as more rigid and hydrophobic, potentially aggregating in aqueous solutions, while β-alanine spacers provide greater conformational flexibility with reduced aggregation propensity . Furthermore, using the pre-formed Fmoc-β-Ala-Lys(Boc)-OH dipeptide eliminates one complete coupling cycle (coupling + wash + Fmoc deprotection + wash ≈ 30–60 min per cycle) compared to sequential coupling of Fmoc-β-Ala-OH followed by Fmoc-Lys(Boc)-OH . The molecular weight difference is also informative: Fmoc-β-Ala-Lys(Boc)-OH (539.62 Da) vs. Fmoc-Lys(Boc)-OH (468.55 Da) reflects the +71.07 Da mass addition of the β-alanine residue, vs. Fmoc-Ahx-OH (277.32 Da) which lacks the lysine branching point entirely .

Spacer Chemistry Peptide Flexibility Solid-Phase Synthesis

Molecular Weight and Physicochemical Differentiation: Fmoc-β-Ala-Lys(Boc)-OH vs. Boc-Lys(Fmoc)-OH (Regioisomeric Protection)

Fmoc-β-Ala-Lys(Boc)-OH (MW 539.62) and Boc-Lys(Fmoc)-OH (MW 468.54) represent fundamentally different protection strategies despite both containing Fmoc and Boc groups. Boc-Lys(Fmoc)-OH places the Boc group on the α-amine and Fmoc on the ε-amine, making it compatible exclusively with Boc-SPPS protocols where TFA-labile Boc is removed iteratively while the ε-Fmoc remains for final deprotection . Fmoc-β-Ala-Lys(Boc)-OH, with Fmoc on the β-alanine N-terminus and Boc on the Lys ε-amine, is designed for Fmoc-SPPS where piperidine removes Fmoc at each cycle while Boc survives until final TFA cleavage . The MW difference (+71.08 Da) reflects the additional β-alanine residue. Specification data from Novabiochem® for Boc-Lys(Fmoc)-OH shows ≥99.0% HPLC purity and ≥99.5% enantiomeric purity, comparable to premium-grade Fmoc-Lys(Boc)-OH, but the reversed protection orientation renders it unsuitable for Fmoc-SPPS workflows .

Protecting Group Strategy SPPS Compatibility Building Block Selection

Application in Branched and Multiple Antigen Peptide (MAP) Synthesis: Pre-Assembled β-Ala-Lys Core

Commercial MAP resins such as Fmoc-Lys(Fmoc)-Lys[Fmoc-Lys(Fmoc)]-β-Ala-O-Wang resin (loading ~0.8 mmol/g total N) incorporate a β-alanine spacer pre-attached to a lysine branching core . Fmoc-β-Ala-Lys(Boc)-OH serves as the monomeric equivalent of this pre-assembled architecture, allowing solution-phase or on-resin construction of bespoke branched cores where the β-alanine spacer provides a flexible linker between the solid support (or cargo) and the lysine branching point [1]. In a study of membrane-enhancing peptides, β-alanine and lysine were incorporated at both peptide termini for conjugation with fatty acid and FITC moieties, demonstrating the utility of the β-Ala-Lys motif for dual functionalization in a single synthetic segment [2]. The pre-formed dipeptide reduces the number of coupling steps in branched architectures, where each additional lysine residue requires multiple orthogonal deprotection-coupling cycles.

Branched Peptides MAP Vaccines Dendrimeric Peptides

Procurement-Relevant Application Scenarios for Fmoc-beta-Ala-Lys(Boc)-OH


Branched and Cyclic Peptide Synthesis Requiring Orthogonal Lysine Modification

When synthesizing branched peptides, cyclic peptides, or peptide conjugates where a lysine ε-amine must remain protected through the entire chain assembly and be deprotected only at the global cleavage step, Fmoc-β-Ala-Lys(Boc)-OH provides the Boc protection strategy that eliminates the need for a separate orthogonal deprotection step (as required by Alloc or Dde alternatives) . The β-alanine spacer simultaneously provides a flexible linker between the branching lysine and the preceding residue, reducing steric crowding at the branch point. This scenario is directly supported by the established use of β-alanine/lysine motifs in membrane-active peptide conjugates and branched MAP architectures [1].

Peptide-Drug Conjugates and Peptide-Fluorophore Conjugates with Defined Spacer Architecture

For peptide conjugates where a defined, short (3-atom) spacer is required between the bioactive peptide sequence and a lysine-attached cargo (drug, fluorophore, fatty acid, or biotin), Fmoc-β-Ala-Lys(Boc)-OH delivers both the spacer and the conjugation handle in a single building block [2]. This is particularly relevant when the conjugate requires the lysine ε-amine to remain Boc-protected during peptide assembly and be deprotected only after purification, enabling site-specific cargo attachment to the free ε-amine in a subsequent solution-phase reaction .

Peptide Nucleic Acid (PNA) and Nucleopeptide Hybrid Synthesis

PNA oligomer synthesis employs both Boc- and Fmoc-based SPPS strategies, and Fmoc-β-Ala-Lys(Boc)-OH provides a compatible building block for introducing lysine residues with a β-alanine spacer at specific positions within PNA backbones or at PNA-peptide junctions [3]. The orthogonally protected lysine side chain can be used for post-synthetic conjugation of glycosyl, fluorophore, or pharmacokinetic-modifying groups to PNAs, as demonstrated by the preparation of glycosylated PNA monomers using Boc and Fmoc derivatives for incorporation into PNA decamers with characterized RNA hybridization thermal stability [4].

Impurity Reference Standard for Fmoc-Lys(Boc)-OH Quality Control

Fmoc-β-Ala-Lys(Boc)-OH is explicitly used as an impurity reference standard (Impurity III定位溶液 at 5 μg/mL) in HPLC methods for quality control of Fmoc-Lys(Boc)-OH starting materials for therapeutic peptide manufacturing . Analytical laboratories and QC departments procuring this compound for method validation, system suitability testing, and batch release testing of Fmoc-Lys(Boc)-OH represent a distinct procurement use case separate from synthetic applications. The Chinese patent CN202210404969 details the chromatographic conditions (C18 column, 0.1% TFA water/acetonitrile gradient, 265 nm detection) where this compound must be chromatographically resolved from the Fmoc-Lys(Boc)-OH main peak [5].

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